In Silico Prediction of Favorable Physicochemical Properties for CNS Permeability
The compound's predicted LogP (1.84) and Fraction of sp3-hybridized carbons (Fsp3, 0.18) place it in a favorable range for CNS permeability, aligning with the established 'Golden Triangle' for CNS drug candidates . This profile is distinct from more polar oxazole derivatives, which often have lower LogP values, potentially limiting their ability to cross the blood-brain barrier.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Molecular Flatness (Fsp3) |
|---|---|
| Target Compound Data | LogP = 1.84, Fsp3 = 0.18 |
| Comparator Or Baseline | General oxazole class with polar substituents |
| Quantified Difference | Favorable placement within the CNS 'Golden Triangle' (LogP 1-3, Fsp3 <0.45) |
| Conditions | In silico prediction |
Why This Matters
This suggests potential utility in CNS-targeted research programs where brain penetration is a key criterion for compound selection.
